molecular formula C17H25N3O2S B3013403 [(1-Methanesulfonylpiperidin-3-yl)methyl][(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine CAS No. 1797936-33-4

[(1-Methanesulfonylpiperidin-3-yl)methyl][(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine

Cat. No.: B3013403
CAS No.: 1797936-33-4
M. Wt: 335.47
InChI Key: HTMXPBMDAXPZLD-UHFFFAOYSA-N
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Description

(1-Methanesulfonylpiperidin-3-yl)methylmethylamine is a complex organic compound that features a piperidine ring, a pyridine ring, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methanesulfonylpiperidin-3-yl)methylmethylamine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.

    Addition of the Propynyl Group: The final step involves the alkylation of the compound with propargyl bromide under basic conditions to introduce the propynyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is typically used for hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted amines and thiols.

Scientific Research Applications

Chemistry

In chemistry, (1-Methanesulfonylpiperidin-3-yl)methylmethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it useful in the development of new pharmaceuticals.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for use in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (1-Methanesulfonylpiperidin-3-yl)methylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1-Methanesulfonylpiperidin-3-yl)methylmethylamine: shares similarities with other piperidine and pyridine derivatives, such as:

Uniqueness

What sets (1-Methanesulfonylpiperidin-3-yl)methylmethylamine apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(6-methylpyridin-2-yl)methyl]-N-[(1-methylsulfonylpiperidin-3-yl)methyl]prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-4-10-19(14-17-9-5-7-15(2)18-17)12-16-8-6-11-20(13-16)23(3,21)22/h1,5,7,9,16H,6,8,10-14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMXPBMDAXPZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN(CC#C)CC2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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